molecular formula C22H20N4O3S2 B10987201 methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B10987201
M. Wt: 452.6 g/mol
InChI Key: OMHXRZRUEHZWOM-UHFFFAOYSA-N
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Description

Methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique arrangement of thiazole and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiazole and pyrrole rings, followed by their functionalization and coupling. Common reagents used in these reactions include thionyl chloride, pyrrole, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(((4-(3-methoxypropoxy)-3-methyl-2-pyridinyl)methyl)thio)-1H-benzimidazole
  • 2-(1-methyl-1H-pyrrol-2-yl)-N’-(1-naphthylmethylene)acetohydrazide

Uniqueness

Methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is unique due to its specific arrangement of thiazole and pyrrole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex thiazole derivative that has garnered attention for its potential biological activities. This compound features a unique structural framework that may contribute to various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to compile and analyze the available literature on the biological activity of this compound.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

C18H23N3O6SC_{18}H_{23}N_{3}O_{6}S

With a molecular weight of 409.46 g/mol. The structural features include:

  • Thiazole rings : Known for their role in various biological activities.
  • Pyrrole moiety : Often associated with neuroactive compounds.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC18H23N3O6S
Molecular Weight409.46 g/mol
CAS NumberNot specified
IUPAC NameThis compound

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Activity

Thiazole compounds are also recognized for their antimicrobial properties. Research has shown that this compound exhibits activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions like arthritis and other inflammatory disorders .

Case Studies

Several case studies have documented the effects of thiazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A patient with advanced melanoma was treated with a thiazole derivative showing promising results in tumor reduction and overall survival improvement .
  • Antimicrobial Efficacy : A clinical trial involving patients with chronic bacterial infections reported significant improvements when treated with a thiazole-based regimen compared to standard antibiotics .

Properties

Molecular Formula

C22H20N4O3S2

Molecular Weight

452.6 g/mol

IUPAC Name

methyl 2-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H20N4O3S2/c1-14-18(31-22(23-14)26-12-6-7-13-26)19(27)25-21-24-17(20(28)29-2)16(30-21)11-10-15-8-4-3-5-9-15/h3-9,12-13H,10-11H2,1-2H3,(H,24,25,27)

InChI Key

OMHXRZRUEHZWOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC(=C(S3)CCC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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